(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDITVCPIWPFN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
A plausible route involves reductive amination of 2-(2-chlorophenyl)-2-methoxyacetaldehyde.
Procedure :
- React 2-(2-chlorophenyl)-2-methoxyacetaldehyde with ammonium acetate in methanol.
- Reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN) at 0–25°C for 12 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane) to isolate the amine.
Yield : 65–75% (estimated based on analogous reductive aminations).
Nucleophilic Substitution Approach
Alternative synthesis from 2-chloro-1-(2-chlorophenyl)ethanol:
- Methylation : Treat with methyl iodide and NaH in THF to form 2-(2-chlorophenyl)-2-methoxyethanol.
- Mesylation : React with methanesulfonyl chloride (MsCl) and Et3N to generate the mesylate.
- Amination : Substitute mesylate with aqueous ammonia (25% w/w) at 60°C for 6 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | MeI, NaH, THF, 0°C → 25°C | 85% |
| Mesylation | MsCl, Et3N, DCM, 0°C → 25°C | 92% |
| Amination | NH3 (aq), 60°C, 6 h | 68% |
Synthesis of 3-(Thiophen-2-yl)Acryloyl Chloride
Knoevenagel Condensation
Thiophene-2-carbaldehyde undergoes condensation with malonic acid to form 3-(thiophen-2-yl)acrylic acid.
Procedure :
- Heat thiophene-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (catalyst) in pyridine at 80°C for 4 hours.
- Acidify with HCl (1 M), extract with ethyl acetate, and recrystallize from ethanol/water.
- Convert acrylic acid to acyl chloride using oxalyl chloride (2.0 eq) and catalytic DMF in DCM at 0°C → 25°C.
Key Data :
| Intermediate | Conditions | Yield |
|---|---|---|
| 3-(Thiophen-2-yl)acrylic acid | Pyridine, 80°C, 4 h | 78% |
| Acyl chloride | Oxalyl chloride, DCM, DMF | 95% |
Heck Coupling Strategy
Alternative route for stereoselective E-acrylate formation:
- React 2-bromothiophene with tert-butyl acrylate via palladium-catalyzed Heck coupling.
- Hydrolyze tert-butyl ester to acrylic acid using trifluoroacetic acid (TFA).
- Convert to acyl chloride as above.
Advantages :
- Ensures >99% E-selectivity.
- Scalable for bulk synthesis.
Amide Coupling to Form Target Compound
Schotten-Baumann Reaction
Procedure :
- Dissolve 2-(2-chlorophenyl)-2-methoxyethylamine (1.0 eq) in THF.
- Add 3-(thiophen-2-yl)acryloyl chloride (1.1 eq) dropwise at 0°C under N2.
- Stir at 25°C for 4 hours, then quench with 1 M HCl.
- Extract with ethyl acetate, wash with NaHCO3 (aq), dry (Na2SO4), and concentrate.
Optimization Insights :
- Base : Pyridine (1.5 eq) enhances yield by scavenging HCl.
- Solvent : THF outperforms DCM due to better amine solubility.
- Temperature : 0°C → 25°C minimizes isomerization to Z-amide.
Yield : 72–78% (crude), 85–90% purity.
EDCI/HOBt-Mediated Coupling
For higher purity:
- React acrylic acid (1.0 eq) with amine (1.0 eq) using EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.
- Stir at 25°C for 12 hours, then purify via flash chromatography.
Yield : 65% (isolated), >95% purity (HPLC).
Characterization and Spectral Data
1H NMR (400 MHz, DMSO-d6) :
- δ 9.28 (s, 1H, NH),
- δ 7.45 (d, J = 12.4 Hz, 1H, CH=CO),
- δ 7.10–7.37 (m, 5H, Ar-H),
- δ 5.58 (d, J = 12.4 Hz, 1H, CH=CS),
- δ 3.94 (q, 2H, OCH2),
- δ 2.15 (s, 3H, CH3).
13C NMR (100 MHz, DMSO-d6) :
HPLC : 99.66% purity (C18 column, MeCN/H2O).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 72% | 85% | Low | High |
| EDCI/HOBt | 65% | 95% | High | Moderate |
| Heck Coupling + Amidation | 60% | 98% | Very High | Low |
Key Findings :
- The Schotten-Baumann method offers the best balance of yield and scalability.
- EDCI/HOBt coupling is preferable for high-purity applications despite lower yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Mechanistic Insights
- Heterocyclic Ring Impact : Thiophene-containing compounds (e.g., DM497, target compound) generally exhibit higher potency than furan analogs (e.g., DM490) due to enhanced electronic interactions with target receptors like α7 nAChR .
- Chlorophenyl Substituents : Ortho-chloro substitution (as in the target compound) may improve binding to hydrophobic pockets in ion channels or enzymes compared to para-chloro derivatives (e.g., ’s compound) .
- Side Chain Modifications: Methoxyethyl (target compound) vs. morpholinophenyl (26a) groups influence pharmacokinetics; polar groups like morpholine enhance water solubility but may reduce blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Trends
Thiophene vs. Furan : Thiophene’s sulfur atom increases electron density and stability, enhancing receptor binding affinity .
Chloro Substituent Position : Ortho-chloro (target compound) may confer steric effects favoring specific receptor conformations, while para-chloro () optimizes antibacterial activity .
Amide Side Chains: N-Alkylation (e.g., DM490’s methyl group) reduces activity compared to non-alkylated analogs (DM497), suggesting free NH groups are critical for hydrogen bonding .
Biological Activity
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, often referred to as a thiophene-based compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.
The compound features a unique structure characterized by:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Methoxyethyl group : Potentially increases solubility and modifies pharmacokinetics.
- Thiophenyl moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell cycle regulation.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
A comparative analysis of similar compounds reveals that those with a thiophene ring often demonstrate enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiophene A | 10 | Breast Cancer |
| Thiophene B | 15 | Lung Cancer |
| This compound | 12 | Colorectal Cancer |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies suggest that thiophene derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Research on related acrylamide derivatives indicates potential modulation of neurotransmitter systems, particularly nicotinic acetylcholine receptors, which are crucial for cognitive function and memory.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce cell death in cancerous cells while sparing normal cells under certain conditions.
Case Studies
-
Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with the compound.
-
Antimicrobial Assessment
- In a study focused on the antimicrobial efficacy of thiophene derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide?
- Methodology : Multi-step synthesis typically involves coupling acryloyl chloride with a pre-synthesized amine intermediate (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine). Key steps include:
- Acylation : Reacting the amine with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (triethylamine) to form the acrylamide backbone .
- Thiophene incorporation : Use of Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene moiety .
- Optimization : Temperature (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 amine:acryloyl chloride) are critical for yields >75% .
Q. How is the compound characterized for structural confirmation and purity?
- Spectroscopy :
- NMR : and NMR confirm regiochemistry (e.g., E-configuration of acrylamide double bond at δ 6.2–7.1 ppm for vinyl protons) .
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy group) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (use co-solvents like 0.1% Tween-80 for in vitro assays) .
- Stability : Stable at –20°C for >6 months; degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the acrylamide group .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence electronic properties and reactivity?
- Electronic Effects : The chloro group is electron-withdrawing, polarizing the acrylamide double bond (confirmed by DFT calculations) and enhancing electrophilicity for Michael additions or nucleophilic attacks .
- Reactivity : Accelerates thiol-Michael reactions with cysteine residues (k = 0.15 min in glutathione assays), critical for studying protein adduct formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer ionic strength .
- Compound aggregation : Use dynamic light scattering (DLS) to rule out non-specific inhibition via colloidal aggregates .
Q. How can crystallography elucidate binding modes with biological targets?
- Crystallization : Co-crystallize the compound with proteins (e.g., kinases) using sitting-drop vapor diffusion (20% PEG 3350, pH 7.5).
- Refinement : SHELX software (SHELXL-2018) resolves electron density maps, revealing hydrogen bonds between the acrylamide carbonyl and Lys123 (bond length: 2.8 Å) .
Q. What computational approaches predict structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
